Carvacrol is a monoterpene that has been found in O. vulgare, and has diverse biological activities. It induces currents in HEK293 cells expressing mouse transient receptor potential vanilloid 3 (TRPV3) or rat TRP ankyrin A1 (TRPA1) when used at concentrations of 500 and 250 µM, respectively. It also inhibits constitutive activation of TRP melastatin 7 (TRPM7) expressed in HEK293 cells (IC50 = 306 µM). Carvacrol is active against various strains of P. aeruginosa (MICs = 0.3-0.13 µg/ml). It decreases rat brain, liver, and kidney levels of malondialdehyde (MDA), as well as increases superoxide dismutase (SOD), glutathione peroxidase (GPX), glutathione reductase (GR), and catalase activities in the same tissues when administered at a dose of 40 mg/kg. Carvacrol (15 mg/kg) decreases the number of liver tumor nodules in a rat model of diethylnitrosamine-induced hepatocarcinogenesis. Formulations containing carvacrol have been used as flavoring agents.
Carvacrol analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Carvacrol is one of the key constituents of basil and thyme essential oils. It is one of the compounds that may be responsible for antioxidant activities of these oils.
Carvacrol is a monoterpenic phenol produced by aromatic plants, thyme and oregano. It exhibits potent antibacterial activity against Salmonella typhimurium. Bactericidal activity of carvacrol towards the food borne pathogen Bacillus cereus has been investigated. Carvacrol has been evaluated as alternatives to antibiotic feed additives in female broiler chickens.
Carvacrol is an antimicrobial monoterpene compound that can be used as a flavoring agent in food and cosmetics. It is one of the major volatile components in oregano essential oil.
Carvacrol is a monoterpenic phenol, having a pungent type odor. It is a major constituent, which is commonly present in essential oil fractions of oregano and thyme, and can play the role of an antimicrobial agent.
Carvacrol is a phenol that is a natural monoterpene derivative of cymene. An inhibitor of bacterial growth, it is used as a food additive. Potent activator of the human ion channels transient receptor potential V3 (TRPV3) and A1 (TRPA1). It has a role as a volatile oil component, a flavouring agent, an antimicrobial agent, an agrochemical and a TRPA1 channel agonist. It is a member of phenols, a p-menthane monoterpenoid and a botanical anti-fungal agent. It derives from a hydride of a p-cymene.
Carvacrol, also known as 2-p-cymenol or 2-hydroxycymene, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. Thus, carvacrol is considered to be an isoprenoid lipid molecule. Carvacrol exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Carvacrol has been detected in multiple biofluids, such as feces and urine. Within the cell, carvacrol is primarily located in the membrane (predicted from logP) and cytoplasm. Carvacrol exists in all eukaryotes, ranging from yeast to humans. Carvacrol can be biosynthesized from p-cymene. Carvacrol is a camphor, spice, and thymol tasting compound that can be found in a number of food items such as lovage, corn, dill, and peppermint. This makes carvacrol a potential biomarker for the consumption of these food products.